molecular formula C15H13N5 B14303008 2-{4-[(2-Cyanoethyl)(methyl)amino]phenyl}ethane-1,1,2-tricarbonitrile CAS No. 114037-87-5

2-{4-[(2-Cyanoethyl)(methyl)amino]phenyl}ethane-1,1,2-tricarbonitrile

Cat. No.: B14303008
CAS No.: 114037-87-5
M. Wt: 263.30 g/mol
InChI Key: MXSXNTFEHRWOHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(2-Cyanoethyl)(methyl)amino]phenyl}ethane-1,1,2-tricarbonitrile is a complex organic compound characterized by its unique structure, which includes multiple cyano groups and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-Cyanoethyl)(methyl)amino]phenyl}ethane-1,1,2-tricarbonitrile typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-Cyanoethyl)(methyl)amino]phenyl}ethane-1,1,2-tricarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{4-[(2-Cyanoethyl)(methyl)amino]phenyl}ethane-1,1,2-tricarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(2-Cyanoethyl)(methyl)amino]phenyl}ethane-1,1,2-tricarbonitrile involves its interaction with molecular targets through its cyano and amino groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with desired properties. The pathways involved may include nucleophilic addition, substitution, and reduction reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(2-Cyanoethyl)(methyl)amino]phenyl}ethane-1,1,2-tricarbonitrile is unique due to its multiple cyano groups and the presence of an amino group, which provide it with distinct reactivity and potential applications in various fields. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and material science.

Properties

114037-87-5

Molecular Formula

C15H13N5

Molecular Weight

263.30 g/mol

IUPAC Name

2-[4-[2-cyanoethyl(methyl)amino]phenyl]ethane-1,1,2-tricarbonitrile

InChI

InChI=1S/C15H13N5/c1-20(8-2-7-16)14-5-3-12(4-6-14)15(11-19)13(9-17)10-18/h3-6,13,15H,2,8H2,1H3

InChI Key

MXSXNTFEHRWOHL-UHFFFAOYSA-N

Canonical SMILES

CN(CCC#N)C1=CC=C(C=C1)C(C#N)C(C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.